N-Methyl-N-nitrosourea

Mutagenesis DNA Sequencing Alkylation Adducts

N-Methyl-N-nitrosourea (MNU) is the preferred direct-acting alkylating agent for experiments requiring uniform G:C→A:T transition mutations (100% specificity), 20-fold greater mutagenic efficiency over MMS, and highest transplacental mutagenic potency among direct alkylators. Its unique O6/N7 methylation ratio and prolonged DNA synthesis inhibition make it indispensable for replication stress studies, ras oncogene activation models, and DNA damage tolerance pathway dissection. Choose MNU for reproducible, quantitative genetic outcomes. Order now for consistent, reproducible results.

Molecular Formula C2H5N3O2
Molecular Weight 103.08 g/mol
CAS No. 684-93-5
Cat. No. B020921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-nitrosourea
CAS684-93-5
SynonymsMethylnitrosourea
N Methyl N nitrosourea
N-Methyl-N-nitrosourea
Nitrosomethylurea
NSC 23909
NSC-23909
NSC23909
Molecular FormulaC2H5N3O2
Molecular Weight103.08 g/mol
Structural Identifiers
SMILESCN(C(=O)N)N=O
InChIInChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)
InChIKeyZRKWMRDKSOPRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
In water, 1.443X10+4 mg/l at 24 °C
Soluble in water
Soluble in ethanol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-nitrosourea (CAS 684-93-5): Baseline Characteristics and Procurement Considerations


N-Methyl-N-nitrosourea (MNU; CAS 684-93-5) is a member of the N-nitrosourea class of direct-acting alkylating agents. It is characterized by its capacity to transfer a methyl group to nucleophilic sites on DNA nucleobases, thereby inducing AT:GC transition mutations [1]. This compound is widely recognized as a potent carcinogen, mutagen, and teratogen, and it is utilized as a model compound in experimental oncology and mutagenesis research [2]. Unlike many other research-grade alkylating agents that require metabolic activation, MNU acts directly on DNA without the need for enzymatic conversion, making it a reliable tool for controlled in vitro and in vivo mechanistic studies .

Why Generic Substitution with Other Alkylating Agents Fails: The Case for Specifying N-Methyl-N-nitrosourea


The class of direct-acting alkylating agents encompasses a diverse array of chemical structures, including N-nitrosoureas, methanesulfonates, and nitrosoguanidines. Despite sharing a common mechanism of transferring an alkyl group to DNA, the physicochemical properties, reaction kinetics, and adduct spectra of these agents vary substantially, leading to markedly different biological outcomes. For instance, the ethylating analog N-ethyl-N-nitrosourea (ENU) produces a distinct mutation spectrum and adduct persistence compared to MNU [1]. Similarly, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) differs in its activation requirements and tissue-specific decomposition pathways [2]. Even within the subclass of methylating agents, MNU exhibits a unique O6/N7 methylation ratio and DNA synthesis inhibition profile that cannot be replicated by methyl methanesulfonate (MMS) or dimethyl sulfate (DMS) [3]. These fundamental differences preclude the simple substitution of one agent for another, as the resulting genetic, cytotoxic, and carcinogenic effects are not interchangeable. The evidence detailed in the following section provides a quantitative basis for selecting MNU over its closest analogs and alternatives.

Product-Specific Quantitative Evidence Guide for N-Methyl-N-nitrosourea


Mutation Spectrum Specificity: MNU vs. ENU in E. coli gpt Gene

In a direct head-to-head comparison of in vivo exposure of Escherichia coli, N-methyl-N-nitrosourea (MNU) induced a strictly uniform mutation spectrum, with 100% of 39 mutations analyzed being G:C to A:T transitions. In stark contrast, N-ethyl-N-nitrosourea (ENU) induced a more diverse spectrum, where only 24 out of 33 (72.7%) point mutations were G:C to A:T transitions, with the remainder comprising A:T to G:C transitions (21.2%), G:C to C:G transversions (3.0%), and A:T to C:G transversions (3.0%) [1]. This difference in mutational signature correlates with the distinct alkylation patterns: the ratio of O4-alkylthymidine to O6-alkylguanine was 0.014 for MNU and 0.28 for ENU, a 20-fold difference [1].

Mutagenesis DNA Sequencing Alkylation Adducts

Transplacental Mutagenic Potency: MNU vs. ENU, MMS, and EMS in Syrian Hamster

A comparative study evaluating transplacental mutagenicity in the developing Syrian hamster fetus under identical experimental conditions ranked the potency of four direct-acting alkylating agents. N-methyl-N-nitrosourea (MNU) was determined to be the most active mutagen, while methyl methanesulfonate (MMS) was the least active [1]. Both MNU and N-ethyl-N-nitrosourea (ENU) demonstrated linear dose-response curves over the range of 0.125-0.5 mmol/kg, indicating a predictable, dose-dependent increase in mutation frequency. In contrast, ethyl methanesulfonate (EMS) exhibited a supralinear response, suggesting a different mechanism or threshold effect [1].

Transplacental Mutagenesis Developmental Toxicology Alkylating Agents

Carcinogenic Potency: MNU vs. MNNG in Syrian Hamster Embryo Cells

In a quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis, the potency of three methylating agents was compared. On a molar basis, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was found to be approximately 100-fold more effective than N-methyl-N-nitrosourea (MNU) in inducing cell transformation, and approximately 500-fold more effective than methyl methanesulfonate (MMS) [1]. Critically, at concentrations that induced equivalent transformation frequencies, the induction of the pro-mutagenic O6-methylguanine (O6-MeGua) lesion was the same for both MNNG and MNU, while N7-methylguanine induction was 30-fold higher with MMS [1].

Carcinogenesis Cell Transformation DNA Adducts

Mutagenic Effectiveness and DNA Synthesis Recovery: MNU vs. MMS and DMS

At equitoxic doses in V79 Chinese hamster cells, the relative mutagenic effectiveness of several alkylating agents was ranked. N-methyl-N-nitrosourea (MNU) was approximately 20 times more effective than methyl methanesulfonate (MMS) and dimethyl sulfate (DMS) [1]. This difference was attributed to the distinct alkylation profiles: the O6/N7-methylguanine ratio for MNU was 0.15, compared to just 0.005 for DMS, a 30-fold difference [1]. Furthermore, DNA synthesis recovery differed significantly: MNU-treated cells exhibited persistent gaps in nascent DNA, while MMS-treated cells showed a more rapid return to normal DNA synthesis patterns [2].

Mutagenicity DNA Replication Alkylating Agents

Adduct Persistence and Carcinogenic Phenotype: MNU vs. ENU in Mammary Carcinogenesis

A comparative study of N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) in the pituitary-isografted mouse model of mammary carcinogenesis revealed key differences in adduct persistence and tumor phenotype. Ethyl-DNA adducts induced by ENU persist longer than the methyl-DNA adducts induced by MNU [1]. This differential stability is reflected in the resulting tumors: MNU-induced cancers exhibit a G to A transition mutation in the 12th codon of the c-Ha-ras oncogene in approximately 20% of cases, and are characterized as highly necrotic adenocarcinomas with squamous metaplasia. In contrast, ENU-induced tumors lack this ras mutation and present as solid, viable papillary adenocarcinomas [1].

Mammary Carcinogenesis DNA Adduct Persistence Oncogene Mutation

High-Value Application Scenarios for N-Methyl-N-nitrosourea Based on Quantitative Differentiation


Site-Directed Mutagenesis and Forward Genetic Screens

For experiments demanding a highly predictable and uniform mutational outcome, such as targeted gene disruption or forward genetic screens, MNU is the alkylating agent of choice. Its exclusive induction of G:C to A:T transition mutations (100% of observed mutations) [1] minimizes off-target genetic noise compared to agents like ENU, which produce a heterogeneous mixture of base substitutions. This specificity is further leveraged by its 20-fold greater mutagenic efficiency over MMS [2], allowing for efficient generation of mutant libraries with minimal treatment time.

Modeling Specific Oncogene Activation in Carcinogenesis

In experimental oncology, MNU is uniquely suited for studies focused on the c-Ha-ras oncogene. Its application reliably induces a G to A transition mutation in the 12th codon of c-Ha-ras in approximately 20% of mammary tumors [3], a defined genetic event not replicated by the ethylating analog ENU. This property makes MNU indispensable for investigating the molecular pathways downstream of ras activation and for evaluating therapeutics targeting this pathway.

Transplacental and Developmental Toxicology Studies

When assessing the impact of environmental mutagens on fetal development, MNU offers the highest transplacental mutagenic potency among commonly used direct-acting alkylators, surpassing ENU, EMS, and MMS [4]. Its linear dose-response relationship ensures predictable and quantifiable outcomes, which is essential for dose-ranging studies and risk assessment. This potency allows for robust experimental induction of mutations at lower, more physiologically relevant doses.

Investigating DNA Repair Mechanisms and Replication Stress

MNU's unique ability to induce long-term, unrepaired gaps in nascent DNA [5] makes it a superior tool for dissecting the cellular response to replication stress and the function of DNA damage tolerance pathways. This is in contrast to MMS, from which cells recover more rapidly. The distinct DNA synthesis inhibition profile of MNU is critical for studies on translesion synthesis, homologous recombination repair, and the activation of the DNA damage checkpoint.

Technical Documentation Hub

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